molecular formula C16H18N4O3 B11006464 N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11006464
M. Wt: 314.34 g/mol
InChI Key: JYOLJRQGRHUIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide: is a complex organic compound that features both pyrazole and indole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazines, aldehydes, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process would also involve rigorous purification steps to meet the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Dimethyl-1H-pyrazol-5-yl)methylamine
  • (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
  • (E)-2-((1-®-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)phenol

Uniqueness

N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide stands out due to its combined pyrazole and indole structures, which confer unique chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C16H18N4O3/c1-9-7-14(19-20(9)2)18-16(21)11-8-10-12(22-3)5-6-13(23-4)15(10)17-11/h5-8,17H,1-4H3,(H,18,19,21)

InChI Key

JYOLJRQGRHUIKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CC3=C(C=CC(=C3N2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.